Ethyl 2,4-dioxo-3-(((1-methyl-2-phenylethyl)amino)methylene)-1-pyrrolidineacetate
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Overview
Description
Ethyl 2,4-dioxo-3-(((1-methyl-2-phenylethyl)amino)methylene)-1-pyrrolidineacetate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a phenylethyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,4-dioxo-3-(((1-methyl-2-phenylethyl)amino)methylene)-1-pyrrolidineacetate typically involves multi-step organic reactions. One common method includes the condensation of 1-methyl-2-phenylethylamine with a suitable pyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dioxo-3-(((1-methyl-2-phenylethyl)amino)methylene)-1-pyrrolidineacetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2,4-dioxo-3-(((1-methyl-2-phenylethyl)amino)methylene)-1-pyrrolidineacetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2,4-dioxo-3-(((1-methyl-2-phenylethyl)amino)methylene)-1-pyrrolidineacetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3Z)-3-[[(1-Methyl-2-phenylethyl)amino]methylene]-2,4-dioxopyrrolidine-1-acetic acid ethyl ester
- Other pyrrolidine derivatives : These compounds share structural similarities but may differ in their functional groups and overall activity.
Uniqueness
Ethyl 2,4-dioxo-3-(((1-methyl-2-phenylethyl)amino)methylene)-1-pyrrolidineacetate is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
141581-93-3 |
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Molecular Formula |
C18H22N2O4 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
ethyl 2-[3-hydroxy-5-oxo-4-(1-phenylpropan-2-yliminomethyl)-2H-pyrrol-1-yl]acetate |
InChI |
InChI=1S/C18H22N2O4/c1-3-24-17(22)12-20-11-16(21)15(18(20)23)10-19-13(2)9-14-7-5-4-6-8-14/h4-8,10,13,21H,3,9,11-12H2,1-2H3 |
InChI Key |
VQECQKVMQPZBEK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1CC(=C(C1=O)C=NC(C)CC2=CC=CC=C2)O |
Origin of Product |
United States |
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